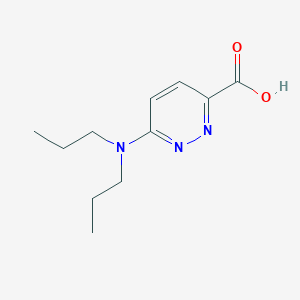

6-(Dipropylamino)pyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(dipropylamino)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-3-7-14(8-4-2)10-6-5-9(11(15)16)12-13-10/h5-6H,3-4,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZGNIUVOUVVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Dipropylamino)pyridazine-3-carboxylic acid (CAS No. 1178067-47-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula: C11H17N3O2

- Molecular Weight: 223.27 g/mol

- IUPAC Name: 6-(Dipropylamino)pyridazine-3-carboxylic acid

- Purity: Typically around 95%.

The biological activity of 6-(Dipropylamino)pyridazine-3-carboxylic acid primarily involves its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate specific signaling pathways, which can influence cellular processes such as proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. In vitro studies have demonstrated that 6-(Dipropylamino)pyridazine-3-carboxylic acid can inhibit the growth of several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Studies have shown that pyridazine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, compounds structurally similar to 6-(Dipropylamino)pyridazine-3-carboxylic acid have been evaluated for their ability to inhibit tumor growth in various cancer models, suggesting potential applications in cancer therapy.

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of pyridazine derivatives in mitigating neurodegenerative diseases. The compound has been studied for its ability to inhibit tau aggregation, a hallmark of Alzheimer's disease, thereby protecting neuronal integrity .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various pyridazine derivatives against common pathogens. The results indicated that 6-(Dipropylamino)pyridazine-3-carboxylic acid showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 6-(Dipropylamino)pyridazine-3-carboxylic acid | S. aureus | 32 |

| 6-(Dipropylamino)pyridazine-3-carboxylic acid | E. coli | 64 |

Evaluation in Cancer Models

In a preclinical study, the anticancer effects of the compound were assessed using xenograft models. Mice treated with 6-(Dipropylamino)pyridazine-3-carboxylic acid exhibited a reduction in tumor size compared to control groups, indicating its potential as an antitumor agent.

| Treatment Group | Tumor Size (cm³) | % Reduction |

|---|---|---|

| Control | 1.5 | - |

| Treated | 0.9 | 40 |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 6-(dipropylamino)pyridazine-3-carboxylic acid with key analogs, highlighting structural differences and their implications:

Notes:

- Lipophilicity: Linear alkyl chains (e.g., dipropylamino) increase logP values compared to branched or cyclic substituents.

- Solubility : Carboxylic acid groups enhance aqueous solubility, but bulky substituents (e.g., isobutyl) counteract this effect .

- Reactivity: Propargylamino and pyrazole substituents offer sites for further functionalization, broadening application scope .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-(Dipropylamino)pyridazine-3-carboxylic acid typically follows these key stages:

- Pyridazine Ring Formation: Construction of the pyridazine core via cyclization reactions involving hydrazine derivatives and suitable dicarbonyl or related precursors.

- Introduction of Dipropylamino Substituent: Nucleophilic substitution or amination at the 6-position of the pyridazine ring with dipropylamine.

- Installation of Carboxylic Acid Group: Carboxylation at the 3-position, often via ester intermediates followed by hydrolysis or direct carboxylation methods.

Detailed Preparation Methods

Pyridazine Ring Construction

Hydrazine Condensation with Dicarbonyl Compounds:

The pyridazine ring is commonly synthesized by reacting hydrazine or hydrazine derivatives with 1,4-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. This method yields the pyridazine scaffold with substituents at defined positions depending on the starting materials. For example, hydrazine reacting with a suitable ketoester or diketone precursor under reflux in acetic anhydride or ethanol forms pyridazine-3-carboxylate intermediates.Cyclization in the Presence of Acetic Anhydride:

Refluxing hydrazone derivatives with active methylene compounds in acetic anhydride facilitates cyclization to pyridazin-3-one derivatives, which can be further modified to carboxylic acid analogs.

Introduction of the Dipropylamino Group

Nucleophilic Aromatic Substitution (SNAr):

The 6-position of pyridazine can be functionalized by nucleophilic substitution of a suitable leaving group (e.g., halogen) with dipropylamine. This reaction is typically performed in an aprotic solvent such as DMF or dichloromethane, often with a base like triethylamine to scavenge the released acid.Reductive Amination or Direct Amination:

Alternatively, direct amination methods or reductive amination of a 6-formyl or 6-keto pyridazine intermediate with dipropylamine may be employed under mild conditions to install the dipropylamino substituent.

Carboxylic Acid Group Installation

Carboxylation via Ester Hydrolysis:

The carboxylic acid function at position 3 is often introduced by hydrolysis of ester precursors. For example, methyl or ethyl esters of pyridazine-3-carboxylate are synthesized first, then selectively hydrolyzed under controlled conditions (e.g., lithium hydroxide at low temperature) to yield the free acid.Direct Carboxylation Methods:

In some cases, carboxylation using carbon dioxide under high pressure and temperature may be utilized to functionalize the pyridazine ring directly, although this is less common for this specific compound.

Representative Synthetic Route Example

Research Findings and Optimization Notes

Selective Hydrolysis:

Hydrolysis of pyridazine esters to acids requires careful control of temperature and base concentration to avoid over-hydrolysis or formation of bis-carboxylic acid side products.Use of Catalysts and Solvent Effects:

Catalysts such as FeO(OH)/C have been used in related pyridazine derivative reductions and substitutions to improve reaction rates and selectivity. Solvent choice (e.g., DMF, dichloromethane) significantly impacts nucleophilic substitution efficiency.One-Pot and Continuous Flow Synthesis:

Industrially, one-pot syntheses combining multiple steps without intermediate purification have been developed for related pyridazine carboxylic acids to enhance yield and scalability. Continuous flow methods may also be adapted for efficient production.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Typical Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Pyridazine ring formation | Cyclization of hydrazine with diketones | Hydrazine, diketone, acetic anhydride, reflux | High yield, straightforward | Requires careful control of conditions |

| Introduction of dipropylamino | Nucleophilic substitution of 6-halo intermediate | Dipropylamine, base, DMF, reflux | Good selectivity, moderate yield | Possible side reactions, need for pure intermediate |

| Carboxylic acid installation | Ester hydrolysis or direct carboxylation | LiOH (low temp), or CO2 under pressure | High selectivity for monoacid | Over-hydrolysis risk |

| Industrial optimization | One-pot synthesis, continuous flow | Combined reagents, controlled temp | Improved efficiency and yield | Process complexity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Dipropylamino)pyridazine-3-carboxylic acid in laboratory settings?

- Methodological Answer : The synthesis of heterocyclic compounds like this typically involves multi-step reactions. A common approach is condensation followed by cyclization , using catalysts such as palladium or copper under reflux conditions in solvents like DMF or toluene. For example, analogous pyridazine derivatives have been synthesized via condensation of aldehydes with aminopyridines, followed by functional group modifications . Purification via column chromatography (silica gel, gradient elution) is recommended, with yields optimized by controlling reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for amine:carbonyl components).

Q. How can researchers characterize the purity and structural integrity of 6-(Dipropylamino)pyridazine-3-carboxylic acid?

- Methodological Answer : Use a combination of analytical techniques :

- HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity (>98% threshold).

- NMR spectroscopy (¹H/¹³C in DMSO-d6) to confirm substituent positions and amine proton environments.

- X-ray crystallography (single-crystal diffraction) for absolute structural confirmation, as demonstrated in bipyrazole derivative studies .

- Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns.

Q. What experimental parameters influence the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should evaluate:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation.

- pH sensitivity : Test solubility and integrity in buffers (pH 2–9) via UV-Vis spectroscopy.

- Light exposure : Conduct accelerated degradation studies under UV/visible light (ICH Q1B guidelines).

- Humidity : Use dynamic vapor sorption (DVS) to assess hygroscopicity. Reference standards from NIST or PubChem can guide baseline stability profiles .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in the synthesis of this compound?

- Methodological Answer : Employ kinetic analysis (e.g., in-situ FTIR or NMR) to track intermediate formation. Isotopic labeling (e.g., ¹⁵N or ¹³C) can identify bond-breaking/forming steps. Computational tools like DFT calculations (Gaussian 16, B3LYP/6-31G* basis set) model transition states and activation energies, aligning with theoretical frameworks for heterocyclic reactions . Contrast experimental data with computational predictions to refine reaction mechanisms.

Q. What computational strategies are effective in predicting the physicochemical properties of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities with biological targets (e.g., enzymes). QSAR models (DRAGON descriptors) correlate structural features (dipropylamino group, pyridazine ring) with solubility, logP, and pKa. Validate predictions against experimental data from PubChem or crystallographic databases .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies:

- Dose-response normalization : Convert activity data to standardized units (e.g., IC50).

- Cell line validation : Use authenticated cell lines (ATCC) and control for passage number.

- Assay interference checks : Test for false positives via counter-screens (e.g., redox cycling assays).

- Theoretical alignment : Link results to established mechanisms (e.g., receptor binding vs. metabolic inhibition) as per evidence-based inquiry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.